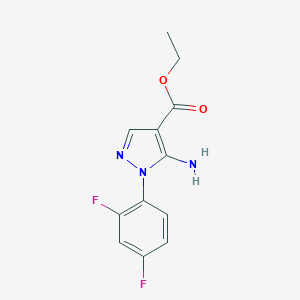

ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

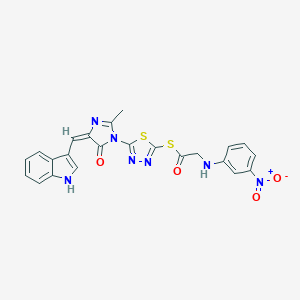

Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl ester group at the 4-position and the amino group at the 5-position, along with the substitution of a 2,4-difluorophenyl group at the 1-position, define the structure of this specific compound. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate derivatives can be synthesized through total synthesis and further reacted with acetic anhydride to yield acetylated products . Similarly, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be prepared from a three-component one-pot condensation reaction . Although these methods do not directly describe the synthesis of the target compound, they provide insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray crystallography, NMR, and DFT studies. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined, revealing the monoclinic system with specific unit cell parameters . Similarly, DFT calculations can provide insights into the optimized molecular structure, as shown in the study of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including acylation, alkylation, and cyclocondensation. The reactivity at the N-1 and N-2 positions of a pyrazole ring can lead to highly regioselective reactions, as demonstrated in the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates . Additionally, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can selectively undergo cyclocondensation with 1,3-dicarbonyl compounds to yield pyrazolo[3,4-b]pyridin-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized using spectroscopic methods and thermal analysis. For instance, the study of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate provided structural and spectroscopic characteristics using HPLC, X-ray, FT-IR, NMR, and MS . The thermal stability and decomposition patterns can be investigated through thermogravimetric analysis, as seen in the characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .

Applications De Recherche Scientifique

Antimicrobial and Anticancer Applications Novel pyrazole derivatives synthesized from ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate have shown potential as antimicrobial and anticancer agents. Some compounds have demonstrated higher anticancer activity than the reference drug, doxorubicin, and have good to excellent antimicrobial activity (Hafez et al., 2016).

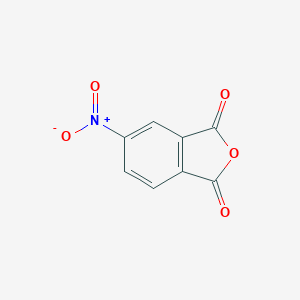

Fluorescent Molecule Synthesis Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a derivative of ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate, has been used in the synthesis of novel fluorescent molecules. These molecules, such as trifluoromethylated pyrazolo[1,5-a]pyrimidine, are attractive fluorophores for possessing many binding sites and exhibit stronger fluorescence intensity than their methyl analogues (Wu et al., 2006).

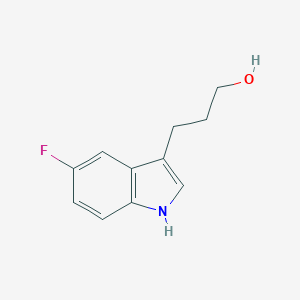

Fungicidal and Plant Growth Regulation Activities The compound has shown potential in applications related to agriculture, such as fungicidal and plant growth regulation activities. This was indicated by preliminary bioassays on ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, a related compound (Minga, 2005).

Corrosion Inhibition for Mild Steel Pyranpyrazole derivatives, including those synthesized from ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate, have been used as corrosion inhibitors for mild steel, useful in industrial pickling processes. These compounds have shown high efficiency in preventing corrosion and have been analyzed through various techniques like gravimetric and electrochemical impedance spectroscopy (Dohare et al., 2017).

Propriétés

IUPAC Name |

ethyl 5-amino-1-(2,4-difluorophenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-4-3-7(13)5-9(10)14/h3-6H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBJZQRJXYRKBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646609 |

Source

|

| Record name | Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate | |

CAS RN |

138907-72-9 |

Source

|

| Record name | Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)

![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)

![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)